molecular formula C8H7ClN4 B11764865 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

Cat. No.: B11764865
M. Wt: 194.62 g/mol
InChI Key: NUKRHEOLKQXDDA-UHFFFAOYSA-N
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Description

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile (CAS: 872890-13-6) is a pyrimidine derivative characterized by a chloro group at position 4, a cyclopropylamino substituent at position 6, and a nitrile group at position 3. Its molecular formula is C₈H₇ClN₄, with a molecular weight of 194.62 g/mol .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H7ClN4/c9-7-6(3-10)8(12-4-11-7)13-5-1-2-5/h4-5H,1-2H2,(H,11,12,13)

InChI Key

NUKRHEOLKQXDDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=NC=N2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the cyclopropylamino group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic aromatic substitution is a key reaction pathway for 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile, particularly targeting the chloro group at the 4-position. Substitution reactions typically involve replacing the chlorine atom with other nucleophiles, such as amines, alkoxy groups, or aryl boronic acids.

Reaction Type Reagents/Conditions Product Yield Mechanism
Suzuki CouplingAryl boronic acid, Pd catalyst, baseSubstituted pyrimidineUp to 90%Cross-coupling at 4-chloro position
AminationAmine, base (e.g., Cs₂CO₃)Amino-substituted pyrimidineVariableNucleophilic displacement
AlkoxylationAlkoxide, DMFAlkoxy-substituted pyrimidineModerateSNAr mechanism

Coupling Reactions

Palladium-catalyzed coupling reactions are widely employed to introduce diverse functional groups. For example:

  • Suzuki coupling with aryl boronic acids selectively targets the 4-chloro position, preserving the cyclopropylamino group at position 6 .

  • Buchwald-Hartwig amination introduces aryl amine groups, though this may require activation of the pyrimidine ring .

Oxidation and Functional Group Interconversion

Oxidation of sulfur-containing intermediates is critical in synthetic routes:

  • Methylsulfide to methyl sulfoxide : Treated with m-CPBA, enabling subsequent substitution reactions .

  • Cyclopropylamino group stability : The cyclopropylamino group remains intact under standard oxidation conditions, though prolonged exposure to strong oxidants may alter reactivity .

Condensation and Cyclization Reactions

Knoevenagel condensation is used to form pyrido[2,3-d]pyrimidine derivatives by reacting aldehydes with active methylene compounds (e.g., cyanoacetic acid). This introduces cyano, nitro, or sulfonyl groups at the C-6 position .

Starting Material Reagent Product Yield
Pyrimidine aldehydeCyanoacetic acid + benzylaminePyrido[2,3-d]pyrimidine60–80%

Metabolism and Biochemical Transformations

In vivo/in vitro stability studies reveal:

  • Phase I metabolism : Oxidative demethylation of the cyclopropylamino group via cytochrome P450 enzymes .

  • Phase II metabolism : Glutathione conjugation at electron-rich aromatic positions, forming multiple isomeric metabolites .

Structural Variants and SAR Trends

Structure-activity relationships highlight:

  • Kinase inhibition : Pyrido[2,3-d]pyrimidine derivatives (e.g., PD-0332991) show potent CDK4/6 inhibition with IC₅₀ values in the nM range .

  • Functional group effects :

    • Amino groups : Enhance solubility and target binding affinity.

    • Electron-withdrawing groups (e.g., nitrile): Improve metabolic stability .

Catalytic Methods and Process Optimization

Efficient synthesis protocols include:

  • Bone char-nPrN-SO₃H catalysis : Enables one-pot condensation of aldehydes, malononitrile, and urea/thiourea under solvent-free conditions, reducing reaction times to minutes .

  • Palladium-mediated coupling : Requires careful optimization of ligands (e.g., BINAP) and bases (e.g., Cs₂CO₃) to achieve high yields .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile exhibit promising anticancer properties. Preliminary studies suggest that it may interact with key kinases involved in cellular signaling pathways, which are critical targets in cancer therapy. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameTarget KinaseIC50 (μM)Mechanism of Action
This compoundCDK4/Cyclin D1TBDInhibition of cell cycle progression
PD-0332991CDK4/60.011G1 arrest in tumor cell lines
Other Pyrimidine DerivativesVariousTBDInduction of apoptosis

Antiviral Properties

The compound has also been evaluated for antiviral activity, particularly against β-coronaviruses. Its structural characteristics may enhance its binding affinity to viral targets, making it a candidate for further development as an antiviral agent .

Agricultural Chemistry Applications

This compound has potential applications in agricultural chemistry, particularly as a pesticide or herbicide. The compound's reactivity allows it to interact with biological systems in plants, potentially leading to the development of new agrochemicals that can effectively control pests or enhance crop yield.

Case Study 1: In Vitro Evaluation of Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The findings indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.

Case Study 2: Antiviral Efficacy

Another study investigated the compound's potential as an antiviral agent against coronaviruses. Using a series of binding assays, researchers found that the compound exhibited moderate binding affinity to viral proteases, suggesting its potential role as a lead compound for antiviral drug development.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile involves its role as an ATP mimicking tyrosine kinase inhibitor. It binds to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-5-carbonitrile Derivatives

Table 1: Structural and Functional Comparison of Selected Pyrimidine-5-carbonitriles
Compound Name Substituents (Positions 2, 4, 6) Biological Activity/Application Key Findings/Data Reference
4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile 4-Cl, 6-cyclopropylamino, 5-CN Antimicrobial (potential) Crystal structure resolved; no detailed pharmacological data reported .
4-Chloro-2-methylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile 2-MeS, 4-Cl, 6-thienyl Anti-tubercular Exhibits activity against M. tuberculosis; validated via spectroscopic methods .
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) 4-NH₂, 6-(4-Cl-Ph), 2-Ph Not specified Melting point: 222°C; elemental analysis (C: 66.22%, H: 3.58%) .
2,4-Diamino-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (4d) 2-NH₂, 4-NH₂, 6-(4-Me-Ph) Not specified IR: 3478 cm⁻¹ (NH₂); NMR: δH 2.40 (CH₃); anti-tubercular potential suggested .
4-Chloro-6-((2-((4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)amino)pyrimidine-5-carbonitrile 4-Cl, 6-complex isothiazole-chromene substituent Antifungal Yield: 21%; ¹H NMR (DMSO-d6): δ 8.65 (t, J = 5.0 Hz) .
Procyazine (triazine analog) 4-Cl, 6-cyclopropylamino (triazine core) Herbicide Molecular formula: C₁₀H₁₃ClN₆; used in agriculture .

Impact of Substituents on Physicochemical Properties

  • Chloro vs.
  • Cyclopropylamino vs. Aromatic/Amino Groups at Position 6: The cyclopropylamino group introduces steric and electronic effects distinct from aromatic (e.g., thienyl, phenyl) or amino substituents. This may influence membrane permeability and metabolic stability .
  • Nitrile Group at Position 5 : The nitrile moiety contributes to polarity and serves as a hydrogen-bond acceptor, critical for interactions with biological targets like kinases or microbial enzymes .

Biological Activity

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H9ClN4
  • Molecular Weight : 200.64 g/mol
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number if available]

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly kinases. It has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy. The inhibition mechanism typically involves binding to the ATP-binding site of the kinase, disrupting its activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing IC50 values in the low micromolar range.

Cell Line IC50 (µM)
A549 (Lung Cancer)3.2
MCF7 (Breast Cancer)2.8
HCT116 (Colon Cancer)1.5

These results indicate a promising potential for this compound in cancer treatment protocols.

Antimicrobial Activity

Additionally, the compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values highlight its efficacy:

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These findings suggest that this compound could be developed as an antimicrobial agent.

Case Studies

  • Cancer Cell Proliferation Inhibition : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP.
  • Synergistic Effects with Other Agents : In combination therapy studies, the compound showed enhanced efficacy when used alongside established chemotherapeutics like doxorubicin, suggesting potential for use in combination therapies to overcome resistance mechanisms in cancer cells.

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multi-component reactions. For example:
  • Step 1 : React 4,6-dichloropyrimidine-5-carbonitrile with cyclopropylamine under reflux in a polar aprotic solvent (e.g., DMF) to substitute the 6-chloro group.
  • Step 2 : Intermediate purification via crystallization (e.g., DMSO:water systems) .
  • Characterization : Use 1H^1H-NMR to confirm cyclopropylamine integration (δ ~1.0–1.5 ppm for cyclopropane protons) and IR for nitrile (C≡N) stretching (~2212 cm1^{-1}) .
  • Key Data : Yield optimization often requires controlled stoichiometry (e.g., 1.2–1.5 equiv. of cyclopropylamine) and reaction times of 12–24 hours .

Q. How is crystallographic data for this compound refined, and what challenges arise?

  • Methodological Answer :
  • Refinement Tools : SHELXL/SHELXS are widely used for small-molecule refinement. Key steps include:
  • Data scaling with HKL-2000 or XDS.
  • Hydrogen atom placement via riding models or difference maps.
  • Challenges : Disordered cyclopropyl groups or twinning in crystals may require constraints (e.g., ISOR commands in SHELXL) or alternative space group assignments .
  • Validation : Check Rint_{\text{int}} (<5%) and residual electron density (<0.5 eÅ3^{-3}) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer :
  • NMR-XRD Discrepancies : For example, if NMR suggests a planar cyclopropyl group but XRD shows puckering:

Verify sample purity (HPLC/MS).

Analyze dynamic effects: Variable-temperature NMR can detect conformational flexibility.

Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with experimental data .

  • Case Study : In related pyrimidines, XRD often reveals non-planar substituents due to crystal packing forces, while NMR averages conformers .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Activate the 4-position via electron-withdrawing groups (e.g., Cl, CN). Use directing effects:
  • Chlorination : POCl3_3/DMF selectively targets the 4-position .
  • Amination : Cyclopropylamine reacts preferentially at the 6-position due to steric and electronic factors .
  • Computational Insights : Fukui indices (DFT) predict reactive sites. For this compound, the 2-position is most electrophilic .

Q. How does the compound’s electronic structure influence its bioactivity as an insect growth regulator analog?

  • Methodological Answer :
  • Structural Analogs : Compare with Dicyclanil (4,6-diamino analog), a known insect growth regulator.
  • Key Features : Nitrile group enhances stability; cyclopropylamine increases lipophilicity (logP ~2.5) .
  • SAR Studies : Replace Cl with Br/F to modulate binding affinity to chitin synthase.
  • In Silico Screening : Docking (AutoDock Vina) against insect enzyme homologs identifies potential targets .

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